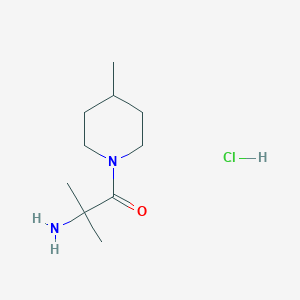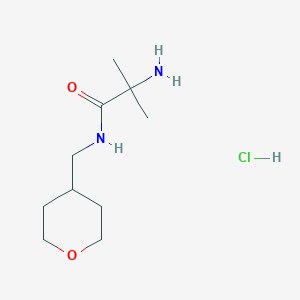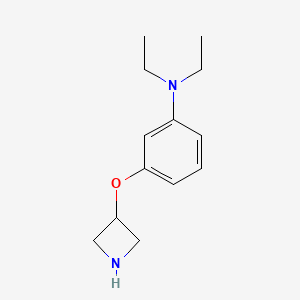
3-Chloro-2-methoxy-5-methylbenzaldehyde
Übersicht
Beschreibung
3-Chloro-2-methoxy-5-methylbenzaldehyde is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-methoxy-5-methylbenzaldehyde consists of a benzene ring substituted with a chloro group, a methoxy group, and a methylbenzaldehyde group .Physical And Chemical Properties Analysis
The boiling point of 3-Chloro-2-methoxy-5-methylbenzaldehyde is predicted to be 283.6±35.0 °C . Its density is predicted to be 1.204±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Intermediates
3-Chloro-2-methoxy-5-methylbenzaldehyde, due to its structural complexity, finds applications in the synthesis of various chemical compounds. For instance, its structural similarity to vanillin (4-hydroxy-3-methoxybenzaldehyde) suggests its potential use in the synthesis of flavorings, fragrances, and pharmaceuticals. The synthesis method of vanillin and its derivatives, involving aromatic aldehydes, is well-established, highlighting the potential pathway for synthesizing related compounds from 3-Chloro-2-methoxy-5-methylbenzaldehyde (Tan Ju & Liao Xin, 2003).
Catalytic Oxidation Processes
In catalytic oxidation processes, especially those involving lignins to produce aromatic aldehydes like vanillin, 3-Chloro-2-methoxy-5-methylbenzaldehyde could serve as a precursor or intermediate. The catalytic oxidation of lignins into vanillin and related compounds is an area of active research, with implications for sustainable chemistry and materials science (V. Tarabanko & N. Tarabanko, 2017).
Organic Synthesis
In the field of organic synthesis, 3-Chloro-2-methoxy-5-methylbenzaldehyde could be involved in the formation of various heterocyclic compounds. The synthesis of isoxazolone derivatives, which have significant biological and medicinal properties, often involves aromatic aldehydes. This suggests a potential application for 3-Chloro-2-methoxy-5-methylbenzaldehyde in creating novel isoxazolone derivatives with enhanced biological activities (Rima Laroum et al., 2019).
Flavor and Fragrance Industry
In the flavor and fragrance industry, derivatives of 3-Chloro-2-methoxy-5-methylbenzaldehyde could be used to synthesize branched-chain aldehydes, which are crucial for imparting unique flavors and aromas to various food products. The production and breakdown pathways of such compounds are essential for controlling the flavor profile of food products (B. Smit et al., 2009).
Environmental Remediation
In environmental remediation, particularly in the treatment of organic pollutants, 3-Chloro-2-methoxy-5-methylbenzaldehyde could find applications as a substrate for redox mediator-enhanced enzymatic degradation processes. These processes are crucial for the efficient breakdown of recalcitrant compounds in industrial wastewater, contributing to environmental sustainability (Maroof Husain & Q. Husain, 2007).
Eigenschaften
IUPAC Name |
3-chloro-2-methoxy-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-7(5-11)9(12-2)8(10)4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSLYFRBGINRNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methoxy-5-methylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-[(4-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394672.png)
![3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394673.png)

![3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394676.png)
![3-[(4-Pentenyloxy)methyl]piperidine hydrochloride](/img/structure/B1394679.png)